Product packaging for CBZ-valaciclovir(Cat. No.:)

CBZ-valaciclovir

Cat. No.: B12286988
M. Wt: 458.5 g/mol
InChI Key: ZQSUAJRZJTUOEA-UHFFFAOYSA-N
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Description

Theoretical Framework of Prodrug Strategies in Medicinal Chemistry

Prodrugs are pharmacologically inactive chemical derivatives of active drug molecules that undergo biotransformation in the body to release the parent drug. This strategy is a cornerstone of medicinal chemistry, employed to overcome a variety of pharmacokinetic and pharmaceutical challenges. The fundamental principle is to temporarily mask the active drug's functionality to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

The design of a prodrug involves linking the active drug to a carrier moiety, which is cleaved in a predictable manner at a specific site in the body. This bioconversion is typically enzymatic, such as hydrolysis by esterases, or can be chemical. An ideal prodrug is stable at the site of administration and during its transit, but is efficiently converted to the active drug at the desired site of action. This approach can enhance oral bioavailability, improve solubility, increase stability, reduce side effects, and enable targeted drug delivery. Since 2008, over 30 prodrugs have received FDA approval, and they constitute approximately 10% of all globally marketed drugs.

Rationale for Amino Acid Ester Prodrugs in Antiviral Therapy

A significant challenge in antiviral therapy is the poor oral bioavailability of many potent nucleoside analogs, which often exhibit high polarity and low membrane permeability. Amino acid ester prodrugs represent a highly successful strategy to address this limitation. By esterifying a hydroxyl group on the parent drug with an amino acid, the resulting prodrug can leverage amino acid transporters in the intestinal brush border membrane for active transport, thereby significantly enhancing absorption from the gastrointestinal tract.

This approach not only improves bioavailability but can also offer a degree of stereospecificity in transport. Once absorbed, the amino acid ester is rapidly hydrolyzed by ubiquitous esterase enzymes in the intestinal wall, liver, and blood, releasing the active antiviral agent and the natural amino acid. This strategy has been particularly effective for antiviral nucleoside analogs, leading to higher plasma concentrations of the active drug compared to oral administration of the parent compound itself.

Historical Context of Valacyclovir (B1662844) Development as an Acyclovir (B1169) Prodrug

Acyclovir, a guanosine (B1672433) analog, was a groundbreaking antiviral medication highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). asianpubs.org Its clinical utility, however, was hampered by its low oral bioavailability, which is estimated to be between 10% and 20%. google.com This necessitated frequent, high-dose oral regimens or intravenous administration to achieve therapeutic plasma concentrations.

To overcome this limitation, scientists developed valacyclovir, the L-valyl ester prodrug of acyclovir. asianpubs.org Patented in 1987 and approved for medical use in 1995, valacyclovir demonstrated a significantly enhanced oral bioavailability of approximately 55%. nih.gov This improvement is attributed to its efficient absorption via intestinal peptide transporters, followed by rapid and near-complete conversion to acyclovir and the amino acid L-valine through first-pass metabolism. asianpubs.orgnih.gov The synthesis of valacyclovir on a commercial scale necessitated the use of a protected form of L-valine to ensure the correct chemical coupling with acyclovir. This is where CBZ-valaciclovir emerges as a crucial, synthetically protected intermediate. The carbobenzyloxy (CBZ) group serves as a protecting group for the amino function of valine during the esterification reaction with acyclovir. google.com

Chemical and Physical Properties of this compound

This compound is chemically known as 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate. hsppharma.com It presents as a white to off-white solid. thepharmajournal.com

Below is a table summarizing some of its key computed and reported physical and chemical properties.

PropertyValue
Molecular Formula C21H26N6O6
Molecular Weight 458.47 g/mol
Appearance White to off-white solid
Density 1.429 g/cm³
Refractive Index 1.644
CAS Number 124832-31-1

Synthesis and Research Findings

The primary role of this compound is as a protected intermediate in the synthesis of valacyclovir. The synthesis generally involves the condensation of acyclovir with N-carbobenzyloxy-L-valine (CBZ-L-valine). google.com

A common method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent like dimethylformamide (DMF). google.com The reaction involves the esterification of the primary hydroxyl group of acyclovir with the carboxylic acid of CBZ-L-valine.

Reaction Scheme:

Acyclovir + CBZ-L-valine --(DCC, DMAP, DMF)--> this compound

Once the coupling is complete, the reaction mixture is worked up to isolate the crude this compound. Purification is often necessary to remove byproducts and unreacted starting materials. researchgate.net A significant challenge in this synthesis is controlling the formation of the D-isomer, which can arise from racemization during the reaction or work-up, particularly at elevated temperatures. google.com Research has shown that maintaining low temperatures (e.g., -5 to 0 °C) during the reaction can minimize the formation of this diastereomeric impurity. google.com

The final step in the synthesis of valacyclovir is the deprotection of the CBZ group from this compound. This is typically achieved by catalytic hydrogenation, using a palladium on carbon (Pd/C) or palladium on alumina (B75360) catalyst. google.comgoogle.com The hydrogenolysis cleaves the benzylic C-O bond of the carbobenzyloxy group, releasing toluene (B28343) and carbon dioxide, and liberating the free amine of the valine moiety to yield valacyclovir.

Spectroscopic Data for this compound:

Spectroscopic methods are used to confirm the structure of the synthesized compound.

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3311, 2931, 1726, 1630, 1606, 1536, 1183, 1128.

¹H Nuclear Magnetic Resonance (NMR) (DMSO-d₆, 200 MHz), δ (ppm): 10.8 (br, 1H), 7.9 (br, 1H), 7.8 (s, 1H), 7.3 (m, 5H), 6.5 (br, 2H), 5.4 (s, 2H), 5.0 (s, 2H), 4.3 (m, 1H), 4.1 (m, 1H), 3.75 (d, 1H), 3.7 (m, 2H), 2.15 (m, 1H), 0.91 (d, 3H), 0.88 (d, 3H).

These data are consistent with the structure of N-carbobenzyloxy protected valacyclovir.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N6O6 B12286988 CBZ-valaciclovir

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSUAJRZJTUOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124832-31-1
Record name L-Valine, N-[(phenylmethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Chemical Derivatization of Cbz Valaciclovir

Synthetic Pathways to CBZ-Valaciclovir

The principal synthetic route to this compound involves the condensation of Acyclovir (B1169) with a protected form of the amino acid L-valine. asianpubs.org This process is a targeted esterification reaction that requires careful selection of reagents and conditions to achieve high yield and purity.

Acyclovir Functionalization Strategies

The primary functionalization strategy for Acyclovir in this synthesis is the esterification of its terminal hydroxyl group. asianpubs.org Acyclovir, a guanine (B1146940) nucleoside analogue, possesses a primary hydroxyl group on its acyclic side chain, which serves as the reactive site for coupling with the carboxyl group of N-Carbobenzyloxy-L-valine. asianpubs.orgnih.gov This targeted esterification is essential for creating the prodrug linkage that will be cleaved in vivo to release the active Acyclovir molecule. The direct esterification approach is favored for its efficiency in forming the desired ester bond.

N-Carbobenzyloxy-L-Valine Reactivity and Coupling Reactions

N-Carbobenzyloxy-L-valine (Cbz-L-valine) is a derivative of the amino acid L-valine where the amino group is protected by a carbobenzyloxy (Cbz) group. nih.gov This protection is crucial as it prevents the amino group from participating in unwanted side reactions during the esterification process, thereby directing the reactivity to the carboxylic acid moiety. The carboxylic acid group of Cbz-L-valine is activated to facilitate its condensation with the hydroxyl group of Acyclovir. asianpubs.org This activation is a key step in the coupling reaction, enabling the formation of the ester linkage that characterizes this compound.

Role of Coupling Reagents and Catalysts (e.g., Dicyclohexylcarbodiimide (B1669883), 4-Dimethylaminopyridine)

The coupling of Acyclovir and N-Carbobenzyloxy-L-valine is typically mediated by a combination of a coupling agent and a catalyst. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in this synthesis. asianpubs.org DCC activates the carboxylic acid of Cbz-L-valine by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of Acyclovir, leading to the formation of the ester bond and the byproduct, dicyclohexylurea (DCU). organic-chemistry.org

4-Dimethylaminopyridine (B28879) (DMAP) is employed as a highly efficient acylation catalyst in this reaction. asianpubs.org DMAP accelerates the esterification by acting as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium species, which is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself. organic-chemistry.org This catalytic action of DMAP significantly improves the reaction rate and yield.

Process Optimization in this compound Synthesis

The optimization of the synthesis of this compound is critical for ensuring high purity and yield, particularly concerning the control of stereochemistry.

Control of Stereochemistry and D-Isomer Formation

Conducting the reaction at elevated temperatures can lead to an increase in the percentage of the D-isomer. For instance, a study demonstrated that increasing the reaction temperature from -5 to 0°C to around 60°C resulted in an increase in the D-isomer formation from approximately 1% to 3-4%. asianpubs.org Consequently, optimizing the reaction temperature to a lower range, such as -5 to 0°C, is a key strategy to minimize racemization and control the level of the D-isomer to around 1%. asianpubs.org

Furthermore, it has been observed that the D-isomer content can increase during the work-up process, particularly during the distillation of the solvent Dimethylformamide (DMF) at elevated temperatures. asianpubs.org A controlled experimental study revealed that distillation of DMF at 85°C for 12 hours could increase the D-isomer content from 1.1% to 2.6%. asianpubs.org This highlights the thermal sensitivity of this compound and the need for carefully controlled work-up conditions.

Table 1: Effect of Reaction Temperature on D-Isomer (D-4) Formation

EntryReaction Temperature (°C)D-4 (%)
1-10 to -51.0
2-5 to 01.0
30 to 51.1
45 to 101.0
510 to 151.5
615 to 201.8
720 to 252.7
825 to 303.3

Data sourced from a study on the synthesis of Valacyclovir (B1662844). asianpubs.org

Optimization of Reaction Conditions and Solvent Systems

The choice of solvent and the conditions for purification are critical for obtaining high-purity this compound with low levels of the D-isomer. Dimethylformamide (DMF) is a common solvent for the coupling reaction. asianpubs.org

For the purification of crude this compound, various solvent systems have been explored to effectively reduce the D-isomer content. An acetone-water solvent combination has been identified as a particularly effective system for the purification of N-Cbz valaciclovir. asianpubs.org Recrystallization from an aqueous acetone (B3395972) mixture has been shown to successfully reduce the D-isomer content from 3.5% to 2.0%. asianpubs.org In one example, a crude product containing 3.1% of the D-isomer was purified by dissolving it in a mixture of acetone and water at reflux temperature, followed by cooling and filtration, which yielded the product with a reduced D-isomer content of 2.1%. asianpubs.org

Table 2: Solvent Screening for the Purification of N-Cbz Valaciclovir (4)

EntrySolvent(s) CompositionSolvent RatioSolvent Quantity (volumes)Initial D-4 (%)Final D-4 (%)
1Methanol (B129727)-103.5-
2Acetone-Water4:1153.52.0
3Acetone-Water4:1153.12.1
4Ethanol (B145695)-103.5-

Data compiled from studies on the purification of this compound. asianpubs.org

Purification Methodologies for High-Purity this compound

Achieving high-purity this compound is essential for producing valacyclovir that meets stringent pharmaceutical standards. google.com The crude product of the condensation reaction between acyclovir and N-carbobenzyloxy-L-valine (Cbz-L-valine) often contains unreacted starting materials and process-related impurities. google.comasianpubs.org Therefore, robust purification strategies are employed to refine the intermediate compound.

A multi-step purification protocol has been developed to effectively remove impurities. One such method involves filtering the reaction mixture to remove by-products like dicyclohexylurea, followed by concentrating the filtrate. google.com The resulting residue is then subjected to a series of crystallization and washing steps. A key step in this process involves dissolving the crude material in a solvent like N,N-dimethylformamide (DMF) and adding this solution to hot water (50–80 °C). google.com This procedure leverages the differential solubility of this compound and certain impurities, such as acyclovir, which is more soluble in hot water, thereby enabling its removal. google.com Subsequent recrystallizations from solvents like ethanol can yield this compound with a purity exceeding 99.3%. google.com

Another purification strategy focuses on reducing specific impurities through a carefully selected solvent system. For instance, a mixture of hydrochloric acid and alcohols has been used after dissolving the crude this compound in DMF. Crystallization is then induced by adding dilute hydrochloric acid, a method proven to significantly reduce the content of both acyclovir and other target impurities to below 0.5% and 0.2%, respectively. google.com

Chromatographic methods are indispensable tools for the analytical assessment of this compound purity and for identifying and quantifying any related impurities. nih.gov While large-scale preparative chromatography is not the primary method for bulk purification, analytical techniques like High-Performance Liquid Chromatography (HPLC) are crucial for process monitoring and quality control.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the impurity profiling of valacyclovir and its intermediates. nih.govnih.gov A validated RP-HPLC method can effectively separate this compound from other related substances. nih.gov For instance, this compound itself is considered a process-related impurity (Impurity E) in the final valacyclovir product and must be monitored. nih.govsigmaaldrich.com Chromatographic systems for this purpose often employ C18 silica (B1680970) columns and a gradient mobile phase, such as a mixture of a buffer with acetonitrile (B52724) and methanol. nih.govnih.gov Detection is typically carried out using UV absorbance at wavelengths around 252-254 nm. nih.govnewdrugapprovals.orgnih.gov Such methods are sensitive enough to detect and quantify impurities at levels as low as 0.1%. nih.govnih.gov

Thin-layer chromatography (TLC) also serves as a method for detecting organic impurities in the synthesis process, providing another layer of quality control. sigmaaldrich.com

Crystallization is the cornerstone of purifying this compound on a large scale. The choice of solvent system is critical for effectively removing specific impurities, particularly the diastereomeric D-isomer (D-4), which can form during synthesis. asianpubs.org

One effective recrystallization protocol involves the use of an acetone-water mixture. asianpubs.org In a documented example, this compound containing 3.1% of the D-isomer was dissolved in a 4:1 mixture of acetone and water at reflux temperature. After cooling and stirring, the purified solid was filtered, yielding this compound with the D-isomer content reduced to 2.1%. asianpubs.org

Another protocol utilizes ethanol for crystallization. Crude this compound is dissolved in hot ethanol, and the solution is then cooled to low temperatures (e.g., -5 °C or 0 °C) to induce crystallization. google.comgoogle.com This process can be repeated to achieve higher purity. google.com A specific example details dissolving the crude material in ethanol, cooling to -5°C for 10 hours, filtering, and drying to obtain the purified product. google.com The results of solvent screening for the purification of N-Cbz valacyclovir are summarized in the table below.

This table summarizes findings on the effectiveness of an aqueous acetone solvent system for purifying this compound by reducing the percentage of the unwanted D-isomer. asianpubs.org

Generation of Valacyclovir from this compound Precursors

The conversion of the protected intermediate, this compound, into the active drug, valacyclovir, is accomplished through a deprotection reaction that removes the carbobenzyloxy (Cbz) protecting group from the L-valine moiety. asianpubs.orgthepharmajournal.com This step is a critical transformation that must be efficient and clean to ensure a high yield and purity of the final product.

The standard and most widely used method for the removal of the Cbz group is catalytic hydrogenation. google.comgoogle.com This process involves reacting this compound with hydrogen gas in the presence of a metal catalyst, typically palladium. asianpubs.orgdrugfuture.com The reaction, known as hydrogenolysis, cleaves the benzylic C-O bond of the carbamate, liberating the free amine of the valine ester, with toluene (B28343) and carbon dioxide as by-products. total-synthesis.com

An optimized process for this deprotection step is conducted in a hydrogenator vessel using a 5% palladium on alumina (B75360) catalyst in a dimethylformamide (DMF) solvent. asianpubs.org The reaction proceeds under a hydrogen pressure of approximately 4 kg/cm ² at around 30°C. asianpubs.org This method has been shown to produce crude valacyclovir in high yield (92%) and purity (98.5%). asianpubs.org

Alternative conditions have also been reported, such as using palladium on carbon (Pd/C) as the catalyst in a mixture of solvents like methanol and tetrahydrofuran (B95107) (THF) with aqueous HCl. asianpubs.org Another approach is transfer hydrogenation, which uses a hydrogen donor like formic acid in place of hydrogen gas, again with a palladium catalyst. drugfuture.com These methods require specialized equipment, such as an autoclave, to handle the hydrogen gas safely. google.comgoogle.com

The deprotection stage is a critical point for impurity control. Even with an efficient reaction, several process-related impurities can be present in the crude valacyclovir, necessitating further purification and rigorous analytical monitoring.

A primary impurity of concern is the D-enantiomer of valacyclovir (D-1). asianpubs.org This chiral impurity is not formed during deprotection but is carried over from the this compound precursor. The catalytic hydrogenation step does not affect the stereochemistry of the valine residue. If the starting this compound contains 3-4% of its D-isomer (D-4), the resulting crude valacyclovir will contain a similar percentage of the D-valacyclovir impurity. asianpubs.org Control of this impurity is achieved by purifying the final valacyclovir hydrochloride. Screening of various solvents has shown that a mixture of acetonitrile and water is effective for reducing the D-isomer content via crystallization. asianpubs.orgresearchgate.net

Another key process impurity is unreacted this compound (Impurity E). nih.gov Its presence in the final product indicates an incomplete deprotection reaction. HPLC methods are used to ensure this impurity is reduced to acceptable levels, typically below 0.15%. asianpubs.org

Other potential impurities include starting materials from the initial coupling step, such as acyclovir and guanine. asianpubs.org Furthermore, heavy metals from the catalyst (e.g., palladium) can leach into the product. These are typically removed by treating a solution of valacyclovir hydrochloride with a specific resin. asianpubs.org The table below shows the typical impurity profile of purified valacyclovir.

This table presents the levels of key impurities found in valacyclovir after the deprotection and purification stages, alongside established in-house limits for quality control. asianpubs.org

Cellular and Molecular Mechanisms of Antiviral Action Mediated by Acyclovir

Viral Thymidine (B127349) Kinase (TK) Specificity and Phosphorylation

The antiviral action of acyclovir (B1169) is initiated by its selective phosphorylation within virus-infected cells, a process critically dependent on viral thymidine kinase (TK) patsnap.comnih.gov.

Selective Activation in Virus-Infected Cells

Acyclovir is a guanine (B1146940) nucleoside analog that requires intracellular activation through a series of phosphorylation steps to become its active triphosphate form patsnap.compatsnap.com. The initial and rate-limiting step in this activation cascade is the phosphorylation of acyclovir to acyclovir monophosphate (ACV-MP) by viral thymidine kinase (TK) patsnap.comfrontiersin.org. This viral enzyme exhibits a significantly higher affinity and catalytic efficiency for acyclovir compared to cellular TKs patsnap.comnih.govwikipedia.org. Consequently, acyclovir is preferentially activated in cells infected with herpesviruses, which express high levels of viral TK, thereby minimizing its activation in uninfected host cells patsnap.comnih.govnih.gov. This selective activation is a cornerstone of acyclovir's therapeutic index, contributing to its low toxicity in host cells patsnap.comoup.com. For instance, the amounts of acyclovir triphosphate formed in HSV-infected cells are reported to be 40 to 100 times greater than in uninfected cells nih.govsimsonpharma.com.

Substrate Affinity and Kinetic Parameters of Viral TK

Herpes simplex virus type 1 (HSV-1) thymidine kinase (TK) is known for its broad substrate specificity, allowing it to phosphorylate various nucleoside analogs, including acyclovir frontiersin.orgpsu.edu. While HSV-1 TK phosphorylates thymidine with high efficiency, acyclovir is considered a weaker substrate researchgate.net. Studies have reported apparent affinities (KM) for acyclovir with HSV-1 TK in the range of 200-400 μM, with a significantly lower catalytic efficiency (kcat/KM ratio) compared to thymidine researchgate.net. For example, wild-type HSV-1 TK has a KM of 417 μM for acyclovir nih.gov. Research into engineered HSV-1 TK mutants has demonstrated that specific mutations can dramatically decrease the KM for acyclovir, indicating enhanced substrate affinity nih.govnih.gov. For instance, mutant SR26 showed a 124-fold decrease in KM for acyclovir compared to the wild-type enzyme nih.gov.

Inhibition of Viral DNA Polymerase

Once converted to its active triphosphate form (acyclovir triphosphate, ACV-TP), acyclovir directly interferes with viral DNA replication by targeting viral DNA polymerase patsnap.compnas.org.

Competitive Inhibition Mechanisms

Acyclovir triphosphate (ACV-TP) acts as a competitive inhibitor of viral DNA polymerase, specifically by mimicking the natural substrate deoxyguanosine triphosphate (dGTP) patsnap.compnas.orgtocris.com. ACV-TP competes with dGTP for binding to the active site of the viral DNA polymerase patsnap.comsimsonpharma.compnas.org. This competitive inhibition reduces the incorporation of natural nucleotides into the growing viral DNA chain pnas.org. Studies have shown that ACV-TP has a higher affinity for viral DNA polymerases than for host cell DNA polymerases, further enhancing its selectivity patsnap.compatsnap.compnas.org. For example, the inhibition constant (Ki) of ACV-TP for HSV-1 DNA polymerase is reported to be 0.03 μM, significantly lower than for cellular DNA polymerases nih.gov.

DNA Chain Termination and Replication Blockade

Beyond competitive inhibition, ACV-TP also functions as an obligate chain terminator patsnap.compatsnap.compnas.org. Upon incorporation into the nascent viral DNA strand by the viral DNA polymerase, ACV-TP lacks the crucial 3'-hydroxyl group required for the addition of subsequent nucleotides patsnap.compatsnap.comlibretexts.org. This structural deficiency halts DNA elongation, effectively terminating the viral DNA chain patsnap.compatsnap.compnas.orglibretexts.org. Furthermore, the viral DNA polymerase can become inactivated by forming a stable, dead-end complex with the ACV-terminated DNA template pnas.org. This dual mechanism—competitive inhibition and chain termination—leads to a comprehensive blockade of viral DNA synthesis and replication patsnap.comoup.comsimsonpharma.com.

Differential Antiviral Potency Against Herpesviruses

Acyclovir demonstrates varying degrees of potency against different herpesviruses, largely due to differences in viral TK activity and viral DNA polymerase sensitivity patsnap.commdpi.comwikipedia.orgsimsonpharma.com.

Acyclovir is most potent against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and varicella-zoster virus (VZV) patsnap.commdpi.comwikipedia.orgsimsonpharma.com. For HSV-1 and HSV-2, EC50 values are reported in the range of 0.04 to 0.86 μM abcam.commedchemexpress.com. VZV also shows high susceptibility, with an IC50 of 0.22 μM abcam.com. The enhanced activity against HSV and VZV is attributed to the efficient phosphorylation of acyclovir by their respective viral TKs and the high sensitivity of their DNA polymerases to ACV-TP nih.govwikipedia.orghemonc.org.

Acyclovir exhibits less potent activity against Epstein-Barr virus (EBV) and cytomegalovirus (CMV) patsnap.comwikipedia.orgsimsonpharma.comucl.ac.uk. EBV TK, unlike HSV TK, has a narrower substrate specificity and does not efficiently phosphorylate acyclovir asm.org. While acyclovir can inhibit EBV replication, this may not be solely due to direct inhibition of EBV DNA polymerase by ACV-TP nih.gov. For CMV, acyclovir activation by viral kinases is very poor, although the viral polymerase remains more sensitive to ACV-TP than cellular polymerases nih.gov. Reported EC50 values for acyclovir against CMV are generally higher, often greater than 10 μM ucl.ac.ukresearchgate.net.

Mechanisms of Viral Resistance to Acyclovir and its Prodrugs (e.g., TK or DNA Polymerase Mutations)

Viral resistance to acyclovir and its prodrugs, such as valaciclovir and CBZ-valaciclovir, typically arises from alterations in the viral enzymes involved in the drug's activation or action micropathology.comoup.comtandfonline.comnih.govasm.org. The most common mechanisms involve mutations in the viral thymidine kinase (TK) gene (UL23) or the viral DNA polymerase gene (UL30) micropathology.comoup.comtandfonline.comnih.govasm.org.

Overview of Viral Resistance The emergence of acyclovir-resistant herpesviruses is a significant clinical concern, particularly in immunocompromised patients who often undergo prolonged antiviral therapy micropathology.comnih.govhcahealthcare.comresearchgate.netmdpi.com. While resistance is infrequent in immunocompetent individuals (generally below 1%), it can be considerably higher in immunocompromised populations, reaching up to 10-30% in hematopoietic stem cell transplant recipients micropathology.comhcahealthcare.comnih.gov. Resistance can develop through various genetic alterations that compromise the drug's activation or its interaction with the viral DNA polymerase.

Resistance via Alterations in Viral Thymidine Kinase (TK)

Role of the UL23 Gene: The viral thymidine kinase, encoded by the UL23 gene, is essential for the initial phosphorylation of acyclovir patsnap.commicropathology.comoup.comtandfonline.comasm.orgulm.ac.id.

Impact of TK Mutations on Acyclovir Activation: Mutations in the UL23 gene are the most frequent cause of acyclovir resistance, accounting for approximately 90-95% of resistant isolates micropathology.comoup.comasm.orgulm.ac.idresearchgate.netmdpi.comresearchgate.net. These mutations can lead to:

TK-negative (TK-) mutants: Complete absence or severe deficiency of viral TK activity, preventing the initial phosphorylation of acyclovir micropathology.comoup.comulm.ac.idnih.govoup.comnih.gov.

TK-low-producer mutants: Reduced levels of viral TK activity micropathology.comoup.comulm.ac.id.

TK-altered mutants: Altered substrate specificity, where the enzyme can phosphorylate thymidine but not acyclovir micropathology.comoup.comulm.ac.idnih.gov.

Data on TK-Deficient Resistance: Studies indicate that TK-deficient mutants are less pathogenic and may have reduced ability to reactivate from latency tandfonline.comnih.govoup.com. However, they are the primary cause of acyclovir resistance.

Mutation Type/DescriptionEffect on TK ActivityAcyclovir Resistance (Fold Change in EC50)Prevalence in Resistant Isolates
TK-negative (TK-)Absent/Severely Reduced>100-foldHigh (e.g., >90% of TK-deficient)
TK-low-producerModerately Reduced10- to 100-foldModerate
TK-altered (altered specificity)Reduced acyclovir phosphorylationVariable (e.g., 5- to 50-fold)Variable
Insertions/Deletions in homopolymersDisruption of protein structureHighCommon in HSV-1 UL23 researchgate.netresearchgate.net

Resistance via Alterations in Viral DNA Polymerase

Role of the Viral DNA Polymerase Gene (UL30) : The viral DNA polymerase is the direct target of acyclovir triphosphate (ACV-TP) patsnap.comtandfonline.comasm.orgrbcbioscience.com.

Impact of DNA Polymerase Mutations on ACV-TP Action : Mutations in the viral DNA polymerase gene (UL30 for HSV) are a less common but significant mechanism of acyclovir resistance, accounting for approximately 5-10% of cases micropathology.comoup.comasm.orgmdpi.comresearchgate.net. These mutations can:

Reduce the binding affinity of ACV-TP to the viral polymerase.

Decrease the rate of ACV-TP incorporation into viral DNA.

Increase the rate at which ACV-TP is excised from the growing DNA chain oup.comeurekaselect.comasm.org.

Data on DNA Polymerase-Mediated Resistance : Mutations in conserved regions of the DNA polymerase, such as regions II, VI, and I, are frequently associated with resistance. These mutations can also confer cross-resistance to other antiviral drugs that target the viral polymerase, such as foscarnet (B613817) rbcbioscience.comnih.gov.

Mutation Type/DescriptionAffected GeneImpact on ACV-TP InteractionAcyclovir Resistance (Fold Change in EC50)Example Mutations (HSV-1)
Reduced ACV-TP BindingUL30Decreased affinity for ACV-TP10- to 100-foldV704M, L816P nih.gov
Increased Excision RateUL30Faster removal of acyclovir20- to 200-foldG656V, A892V nih.gov
Altered dGTP Binding/CompetitionUL30Competes with dGTP bindingVariableY410H, R411Q nih.gov
Mutations in Conserved RegionsUL30Affects polymerase functionCross-resistance to FOS, ADV rbcbioscience.comnih.govS724N, L778M rbcbioscience.comnih.gov

Cross-Resistance and Combined Mechanisms Mutations in the viral DNA polymerase can lead to cross-resistance with other antiviral drugs that target the same enzyme, complicating treatment options nih.govrbcbioscience.comnih.gov. In some instances, viruses may harbor a combination of TK and DNA polymerase mutations, which can result in synergistic increases in resistance levels rbcbioscience.comnih.gov.

Impact of Prodrugs (Valaciclovir/CBZ-valaciclovir) on Resistance Profile Prodrugs like valaciclovir and its derivatives, including this compound, are converted to acyclovir within the body. Therefore, the mechanisms of resistance that affect acyclovir's activation or action will also impact the efficacy of these prodrugs. Viruses resistant to acyclovir will similarly be resistant to valaciclovir and this compound because the resistance lies in the viral enzymes' interaction with acyclovir itself wikipedia.orgfda.govdrugbank.comoup.com.

Analytical Methodologies for Cbz Valaciclovir Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone for the analysis of CBZ-valaciclovir, providing powerful tools for separating the compound from its precursors, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and assay of this compound. The development of a robust HPLC method is essential for monitoring the synthesis process, particularly for controlling stereochemical purity and process-related impurities.

Research into the synthesis of valacyclovir (B1662844) reveals that the condensation of N-carbobenzyloxy-L-valine (Cbz-L-valine) and acyclovir (B1169) to form this compound can also generate the D-isomer as a significant impurity. researchgate.netasianpubs.org Controlling the level of this diastereomer is critical. HPLC methods have been developed to separate and quantify the desired L-isomer from the unwanted D-isomer. For instance, during process development, it was observed that the reaction temperature significantly impacts the formation of the D-isomer, with optimized conditions at -5 to 0 °C controlling its level to around 1%. asianpubs.org

HPLC is also employed to assess the effectiveness of purification processes. In one method, a crude this compound sample with a purity of 97.51%, containing 2.1% acyclovir and 0.3% of another target impurity, was purified. google.com Post-purification analysis by HPLC confirmed an enhanced purity of 99.59%, with acyclovir content reduced to 0.20% and the target impurity to 0.08%. google.com Similarly, another purification effort improved the HPLC purity from 96.93% to 99.47%. google.com These examples underscore the role of HPLC in validating the efficacy of purification steps.

The validation of these analytical methods is performed according to international guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure they are suitable for their intended purpose. asianpubs.orgglobalresearchonline.net While specific validation parameters for this compound methods are proprietary, they typically involve assessing linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). iajpr.com Reversed-phase columns, particularly C18, are widely used for the analysis of valacyclovir and its related compounds, suggesting their applicability for this compound as well. asianpubs.orgnih.gov

Table 1: Example of HPLC in Monitoring this compound Purification

Sample Stage This compound Purity (%) Acyclovir Impurity (%) Target Impurity (%) Source
Pre-Purification 97.51 2.1 0.3 google.com
Post-Purification 99.59 0.20 0.08 google.com

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid technique for monitoring the progress of chemical reactions and for the qualitative detection of impurities. While modern pharmaceutical analysis leans heavily on HPLC for quantitative work, TLC remains a valuable tool for preliminary assessments.

In the context of valacyclovir analysis, TLC methods have been established for identifying and controlling various related compounds. sigmaaldrich.com For instance, a USP monograph method utilizes 0.25 mm Silica (B1680970) Gel 60 F₂₅₄ TLC plates for the analysis of organic impurities in valacyclovir hydrochloride. sigmaaldrich.com Although this method is for the final drug product, similar principles are applicable to the intermediate, this compound, for detecting starting materials like acyclovir or byproducts formed during the synthesis. The separation on the TLC plate allows for a visual assessment of the purity of a sample. While TLC is generally considered a qualitative or semi-quantitative technique, issues with reproducibility in quantitative TLC methods have led to the development of more sensitive and reliable methods like LC-MS for certain impurities. pnrjournal.comijpsr.com

Spectroscopic Characterization of this compound and Intermediates

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its synthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the identity and structure of this compound. The chemical shifts, splitting patterns, and integration of the peaks in an NMR spectrum provide a detailed map of the molecule's atomic connectivity.

For this compound, ¹H NMR spectra have been recorded, often using solvents like DMSO-d₆. researchgate.netasianpubs.org The spectra confirm the presence of key structural features, including the protons of the guanine (B1146940) ring, the acyclic side chain, the L-valine ester moiety, and the carbobenzyloxy (Cbz) protecting group. thepharmajournal.com Specific reported ¹H NMR data for this compound (referred to as compound 4 in the study) show characteristic signals, such as broad peaks at 10.8 ppm and 7.9 ppm. researchgate.net The instruments used for these analyses are typically high-field NMR spectrometers, such as 200 MHz or 400 MHz models. researchgate.netasianpubs.orgthepharmajournal.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

The IR spectrum of this compound, typically recorded as a KBr dispersion, shows characteristic absorption bands that confirm its structure. researchgate.netasianpubs.org Key diagnostic peaks include those corresponding to N-H stretching, C-H stretching (aliphatic and aromatic), and C=O stretching for the ester and amide (urethane) groups. thepharmajournal.com For example, the IR spectrum of this compound has been reported to show prominent peaks at 3311, 2931, 1726 (C=O, ester), 1630, and 1606 cm⁻¹. researchgate.net The presence of both ester and amide carbonyl stretching frequencies is a key indicator of the successful coupling of Cbz-L-valine and acyclovir. thepharmajournal.com

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to get information about its structure. It provides a precise mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments. thepharmajournal.com

The molecular formula of this compound is C₂₁H₂₆N₆O₆, corresponding to a molecular weight of approximately 458.5 g/mol . nih.gov Mass spectrometry confirms this molecular weight, providing strong evidence for the compound's identity. The technique is also invaluable for identifying and characterizing impurities and intermediates in the synthesis process. For instance, MS has been used to identify a protonated molecular ion peak for a related impurity at m/z 339. thepharmajournal.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying trace-level impurities that may not be detectable by other methods. pnrjournal.comijpsr.comnih.gov

Table 2: Summary of Spectroscopic Data for this compound

Technique Solvent/Method Key Observations/Peaks Source
¹H NMR DMSO-d₆ Broad signals at δ 10.8 and 7.9 ppm researchgate.net
IR KBr 3311, 2931, 1726, 1630, 1606 cm⁻¹ researchgate.net
MS N/A Molecular Weight: ~458.5 g/mol nih.gov

Impurity Profiling and Identification

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final drug product. For this compound, an intermediate in the synthesis of valaciclovir, a thorough understanding of potential impurities is essential. These impurities can originate from various sources, including unreacted starting materials, by-products of side reactions, or degradation of the compound itself. google.comgoogle.com The identification and control of these related substances are mandated by regulatory bodies to ensure the purity of the active pharmaceutical ingredient (API). asianpubs.org

Identification of Related Substances and Degradation Products (e.g., N-formyl valacyclovir, D-isomer)

The synthesis of valaciclovir from its intermediate, this compound, can lead to the formation of several process-related impurities and degradation products. thepharmajournal.com Rigorous analytical methodologies are employed to detect and identify these substances. Among the most significant are N-formyl valacyclovir and the D-isomer of valaciclovir.

N-formyl valacyclovir has been identified as a notable impurity in valaciclovir. google.comgoogle.com Its presence needs to be monitored and controlled within strict limits in the final API. It is considered an extraneous compound that can arise during the synthesis process. google.com

The D-isomer of valacyclovir is a chiral impurity. Since valaciclovir is the L-valyl ester of acyclovir, the presence of its corresponding D-enantiomer is a critical quality attribute. nih.gov The formation of the D-isomer can be influenced by reaction conditions, such as temperature, during the synthesis process. asianpubs.org For instance, studies have shown that the D-isomer content can increase significantly during scale-up and solvent distillation at elevated temperatures. asianpubs.org Chiral High-Performance Liquid Chromatography (HPLC) methods have been specifically developed to resolve and accurately quantify the D-isomer from the desired L-enantiomer. nih.govnih.gov

Other potential impurities associated with the valaciclovir synthesis pathway are documented in pharmacopoeias, such as the European Pharmacopoeia (EP). thepharmajournal.comconnectjournals.com These include a range of related substances that must be monitored.

Table 1: Selected Related Substances and Degradation Products in Valaciclovir Synthesis

Impurity NameCommon DesignationSignificance
N-formyl valacyclovirProcess Impurity/Degradation ProductA known impurity identified in the API; its level is a marker of purity. google.comgoogle.com
D-valaciclovirD-isomer / Enantiomeric ImpurityA chiral impurity whose formation is influenced by process conditions like temperature. asianpubs.orgnih.gov
GuanineRelated SubstanceA potential process-related impurity. uspnf.com
N-Methyl-L-valine AcyclovirImpurity C (EP)A process impurity formed during synthesis. thepharmajournal.com
N-Ethyl-L-valine AcyclovirImpurity D (EP)A process impurity resulting from specific synthetic steps. thepharmajournal.com
This compoundImpurity E (EP)The protected intermediate which can remain as a process-related impurity. chemicalbook.comhsppharma.com
Valacyclovir DimerImpurity P (EP)A potential by-product formed during synthesis. connectjournals.com

Development of Reference Standards for Impurity Analysis

The accurate quantification of impurities relies on the availability of highly purified reference standards. synthinkchemicals.com These standards are essential for method validation, quality control (QC), and ensuring the consistency of the drug substance. synzeal.com The development of a reference standard involves synthesizing or isolating the impurity and purifying it to a very high degree.

For impurities like N-formyl valacyclovir, specific processes have been developed for its isolation and purification to be used as a reference marker. google.comgoogle.com This substantially pure compound is then used as an external or internal standard in analytical techniques like HPLC to determine the level of the impurity in a given sample of valaciclovir. google.comgoogle.com The use of a known concentration of the reference standard allows for the precise calculation of the amount of the corresponding impurity in the bulk drug substance. google.com

The process for using a reference standard typically involves:

Preparing a reference solution with a known concentration of the substantially pure impurity. google.com

Subjecting this solution to an analytical method, such as HPLC, to determine its characteristic signal (e.g., retention time and peak area). google.com

Analyzing the test sample of the API under the same conditions.

Identifying and quantifying the impurity in the API sample by comparing its signal to that of the reference standard. google.com

These reference standards are indispensable for regulatory filings (e.g., Abbreviated New Drug Applications - ANDA) and for establishing manufacturing lot release criteria. google.comsynzeal.com Several suppliers specialize in synthesizing and providing characterized reference standards for various valaciclovir impurities, including those listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). chemicalbook.comsynthinkchemicals.comsynzeal.comtlcstandards.com

Table 2: Analytical Methodologies Utilizing Impurity Reference Standards

Analytical MethodTarget ImpurityRole of Reference Standard
High-Performance Liquid Chromatography (HPLC)N-formyl valacyclovirUsed as an external or internal standard for identification and quantification. google.comgoogle.com
Chiral High-Performance Liquid Chromatography (HPLC)D-isomer of valaciclovirEnables the resolution of enantiomers and accurate quantification of the D-isomer against a reference. nih.govnih.gov
Thin-Layer Chromatography (TLC)N-formyl valacyclovir and other related substancesUsed to determine the presence of impurities by comparing the sample to a reference standard spot. google.comuspnf.comgoogle.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Various ImpuritiesProvides a selective and sensitive method for the exact evaluation of impurities, with standards used for confirmation and quantification. pnrjournal.com

Computational Chemistry and Structural Insights

Molecular Docking and Dynamics Simulations for Prodrug-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as CBZ-valaciclovir, and a target protein. ijpsr.com For valaciclovir and its derivatives, a key activating enzyme is human valacyclovirase (VACVase), also known as Biphenyl (B1667301) Hydrolase-Like protein (BPHL). nih.govnih.gov This enzyme catalyzes the hydrolysis of the L-valine ester, releasing the active drug, acyclovir (B1169). nih.gov

A theoretical docking study of this compound into the active site of human valacyclovirase would be essential to understand its potential as a substrate. The crystal structure of valacyclovirase reveals a catalytic triad (B1167595) composed of Ser122, Asp227, and His255, and a hydrophobic acyl-binding pocket that accommodates the valine side chain. nih.gov In a simulation, the L-valine portion of this compound would be expected to orient within this pocket. However, the presence of the bulky, hydrophobic N-terminal CBZ group introduces a significant steric and chemical difference compared to valaciclovir. Docking simulations would predict the most favorable binding pose, assessing whether the CBZ group can be accommodated at the solvent-exposed entrance of the binding pocket or if it sterically hinders the proper alignment of the ester bond with the catalytic serine residue. nih.gov

Following docking, molecular dynamics simulations would provide insights into the stability of the predicted prodrug-enzyme complex over time. These simulations, often run for nanoseconds, model the movements of atoms and can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, that hold the ligand in the active site. ijpsr.com The root mean square deviation (RMSD) of the complex would be monitored to assess conformational stability. A stable complex would suggest that this compound can bind effectively, which is a prerequisite for enzymatic hydrolysis.

Interaction TypeInteracting Moiety on this compoundPotential Enzyme Residues (in Valacyclovirase)Significance
Hydrophobic Interactions Isopropyl group of valineI158, G161, I162, L229Anchors the prodrug in the acyl-binding pocket. nih.gov
Hydrophobic Interactions Phenyl ring of CBZ groupSurface-exposed hydrophobic residuesAccommodation of the bulky group affects binding affinity.
Hydrogen Bonding Carbonyl oxygen of the esterEnzyme backbone atomsOrients the ester bond for nucleophilic attack.
Catalytic Interaction Ester carbonyl carbonSer122 (Catalytic Triad)Prerequisite for the hydrolysis reaction. nih.gov

In Silico Prediction of Biotransformation Pathways

In silico biotransformation prediction tools use algorithms and knowledge bases of metabolic reactions to predict how a molecule might be altered by enzymes in the body. For this compound, the most prominent and functionally critical biotransformation is the hydrolysis of its ester linkage. oit.edu This reaction is the central mechanism of its design as a prodrug.

Computational models would predict that esterase enzymes, particularly valacyclovirase, are the primary catalysts for this transformation. nih.govbohrium.com The reaction involves a nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the bond connecting the N-CBZ-L-valine moiety to the acyclovir core. oit.edu This process releases acyclovir, the pharmacologically active antiviral agent, and N-Carbobenzyloxy-L-valine as a byproduct. The stability of the ester bond can be computationally estimated, with models predicting its susceptibility to enzyme-catalyzed hydrolysis. bohrium.com While other metabolic reactions are possible (e.g., on the purine (B94841) ring of acyclovir), the ester hydrolysis is the defining step in its activation pathway.

Parent CompoundPredicted Primary MetabolitesMetabolic Reaction TypePredicted Catalyzing Enzyme Class
This compound 1. Acyclovir (Active Drug)Ester HydrolysisCarboxylesterases (e.g., Valacyclovirase) nih.gov
2. N-Carbobenzyloxy-L-valine

Structure-Activity Relationships in Prodrug Design (Theoretical)

The structure of this compound can be dissected to understand its theoretical structure-activity relationships (SAR) as a prodrug. drugdesign.org The design of amino acid prodrugs is a well-established strategy to improve the pharmaceutical properties of a parent drug, such as acyclovir. nih.govresearchgate.net

Acyclovir Core : This is the active antiviral agent. Its own properties—poor water solubility and low oral bioavailability—are the reason for developing prodrugs like valaciclovir. nih.gov

L-Valine Linker : In valaciclovir, the L-valine ester promoiety is crucial for enhancing oral bioavailability. It is recognized by peptide transporters, such as PEPT1, which facilitates its absorption in the intestine. researchgate.net The valine structure is also specifically recognized by the activating enzyme, valacyclovirase. nih.gov

Carbobenzyloxy (CBZ) Group : The addition of the CBZ group at the N-terminus of the valine residue fundamentally alters the properties of the promoiety. The CBZ group is a large, lipophilic moiety that blocks the free amine. This would theoretically prevent recognition by transporters like PEPT1, which typically require a free N-terminus for substrate binding. However, the increased lipophilicity (as indicated by a higher calculated LogP value compared to valaciclovir) could enhance absorption via passive diffusion across cell membranes. nih.gov This represents a shift in the potential absorption mechanism from active transport to passive diffusion.

The CBZ group effectively acts as a protecting group for the amine, which could also influence the rate of enzymatic hydrolysis, making the compound's activation profile different from that of valaciclovir. nih.gov

CompoundKey Structural FeatureTheoretical Consequence for Prodrug Properties
Acyclovir Polar guanine (B1146940) analogueLow lipophilicity, poor passive absorption, low bioavailability.
Valaciclovir L-valine ester with a free amineSubstrate for PEPT1 transporter (active transport), enhanced bioavailability. researchgate.net
This compound L-valine ester with N-terminal CBZ groupBlocked amine prevents PEPT1 recognition; increased lipophilicity may favor passive diffusion. nih.gov

Quantum Chemical Calculations for Electronic Properties (Theoretical)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic properties of a molecule, which govern its reactivity and stability. nih.govmdpi.com For a prodrug like this compound, these calculations can be used to theoretically probe the lability of the critical ester bond.

An electrostatic potential map of this compound would visualize the distribution of charge across the molecule. It would highlight the electrophilic nature of the carbonyl carbon in the ester group, identifying it as the site susceptible to nucleophilic attack by an enzyme's catalytic residue or a water molecule, which initiates hydrolysis. rsc.org

Furthermore, quantum calculations can model the entire reaction pathway for ester hydrolysis, including the transition state. This allows for the calculation of the activation energy barrier, providing a quantitative, theoretical prediction of the hydrolysis rate constant. rsc.orgacs.org Such data is invaluable for the rational design of prodrugs with fine-tuned activation kinetics. researchgate.net

Calculated PropertyInformation ProvidedRelevance to this compound
Electrostatic Potential Map Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.Confirms the electrophilicity of the ester's carbonyl carbon, the site of hydrolytic attack. rsc.org
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability.A smaller gap suggests greater susceptibility of the ester bond to cleavage. researchgate.net
Transition State Energy Determines the activation energy barrier for a reaction.Allows for theoretical prediction of the rate of ester hydrolysis and subsequent release of acyclovir. acs.org

Advanced Drug Delivery System Concepts and Prodrug Analogues

Gastroretentive and Controlled Release Formulations (Conceptual Links)

The therapeutic effectiveness of acyclovir (B1169) is constrained by its pharmacokinetic profile, which includes a short elimination half-life and an absorption window primarily in the upper gastrointestinal tract. nih.govnih.gov These limitations often necessitate frequent administration, which can lead to poor patient compliance. nih.gov Consequently, advanced drug delivery systems such as gastroretentive (GR) and controlled-release formulations are conceptually vital for optimizing the delivery of acyclovir, and by extension, its prodrugs like valaciclovir. The primary goal of these systems is to prolong the residence time of the dosage form in the stomach and upper small intestine, allowing for sustained drug release and absorption. nih.govnih.gov

Several mechanisms are employed to achieve gastric retention:

Floating Systems: These are low-density systems that remain buoyant on top of gastric fluids. jptcp.com Their density, which is less than that of the gastric fluid (approximately 1.004 g/mL), allows them to float, thereby extending the drug release period in the stomach. jptcp.commdpi.com

Swelling and Expanding Systems: These formulations swell to a size that prevents their passage through the pyloric sphincter, effectively retaining them in the stomach. nih.govjptcp.com Polymers like polyethylene (B3416737) oxide and carbomer are often used for their high swelling capacity. nih.gov

Mucoadhesive Systems: This approach utilizes polymers that adhere to the gastric mucus layer. nih.gov Formulations using mucoadhesive polymers like chitosan (B1678972) and hydroxypropyl-methylcellulose (HPMC) have been developed for acyclovir to enhance its oral bioavailability by prolonging contact time with the gastric mucosa. nih.govnih.gov

A study on a gastroretentive sustained-release formulation of acyclovir using a combination of swelling and mucoadhesive mechanisms demonstrated significantly prolonged retention in the upper GI tract (480 minutes) compared to an immediate-release tablet (90 minutes). nih.gov This resulted in more sustained plasma concentrations and a relative bioavailability that was 261% of the immediate-release formulation. nih.gov While these studies are performed on acyclovir, the conceptual link to its prodrugs is clear. By ensuring the prodrug (e.g., valaciclovir) is retained in the upper GI tract, its conversion to acyclovir and subsequent absorption can be maximized, leading to improved therapeutic outcomes.

The table below summarizes key approaches for gastroretentive systems conceptually applicable to acyclovir and its prodrugs.

Table 1: Gastroretentive Drug Delivery System (GRDDS) Concepts

GRDDS Type Mechanism of Action Example Polymers/Excipients Desired Outcome for Acyclovir/Valaciclovir
Floating Systems Low density allows the dosage form to float on gastric contents, delaying gastric emptying. HPMC, Chitosan, Alginates Prolonged drug release in the upper GI tract where absorption is optimal.
Swelling Systems Polymer matrix swells upon contact with gastric fluid to a size preventing passage through the pylorus. Polyethylene Oxide, Carbomer Sustained release and increased absorption window.
Mucoadhesive Systems Adhesion of the dosage form to the gastric mucosa via mucoadhesive polymers. Chitosan, Carbomer, HPMC Increased contact time with the absorptive mucosal surface, enhancing bioavailability.
High-Density Systems Density greater than gastric contents ( >1.4 g/cm³) causes the system to sink and resist gastric emptying. Barium Sulfate, Zinc Oxide Extended gastric residence time.

Strategies for Enhancing Membrane Permeability and Absorption (Beyond Basic Prodrug)

The fundamental challenge with oral acyclovir is its poor membrane permeability, a characteristic of many nucleoside analogues which are typically hydrophilic. nih.govscispace.com The development of valaciclovir as an L-valine ester prodrug is a classic and successful strategy to overcome this barrier. researchgate.netscite.ai This approach enhances the bioavailability of acyclovir by three- to five-fold in humans. scite.ai The mechanism, however, goes beyond a simple increase in lipophilicity for passive diffusion.

The primary reason for valaciclovir's enhanced absorption is its interaction with carrier-mediated transport systems in the intestine. nih.govresearchgate.net Specifically, valaciclovir is recognized as a substrate by the human intestinal peptide transporter, hPEPT1. scispace.comnih.gov This transporter is responsible for the absorption of small peptides and certain peptide-like drugs. By mimicking a dipeptide, valaciclovir is actively transported across the intestinal epithelium, a much more efficient process than the passive diffusion of acyclovir. researchgate.netscite.ai After absorption, the valine ester is rapidly hydrolyzed by the enzyme valacyclovirase, releasing active acyclovir and the natural amino acid L-valine into the bloodstream. nih.govnih.govpatsnap.com

Beyond targeting peptide transporters, other strategies to enhance the permeability of nucleoside analogues include:

Modulating Lipophilicity: While carrier-mediated transport is key for valaciclovir, increasing a drug's lipophilicity can enhance absorption via passive diffusion. slideshare.netnih.gov This is achieved by masking polar functional groups. slideshare.net For some nucleoside analogs, conjugation with lipids has been explored to increase passive diffusion across the plasma membrane. nih.gov

Targeting Nucleoside Transporters (NTs): Cells are equipped with specific transporters to take up endogenous nucleosides. These are broadly divided into concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.govelifesciences.org These transporters also facilitate the cellular entry of many nucleoside-derived drugs. elifesciences.orgmdpi.com Designing prodrugs that are efficiently recognized and transported by these NTs is another viable strategy for improving drug uptake.

The success of the valaciclovir prodrug strategy is quantified by its significant improvement in bioavailability compared to the parent drug, acyclovir.

Table 2: Bioavailability Comparison of Acyclovir and Valaciclovir

Compound Oral Bioavailability Mechanism of Enhanced Absorption
Acyclovir 10% - 20% Poor passive diffusion
Valaciclovir ~54% Carrier-mediated transport via hPEPT1

Novel Amino Acid and Peptide Conjugates of Acyclovir (Exploratory Prodrugs)

The success of valaciclovir has spurred research into other amino acid and peptide conjugates of acyclovir to further refine its pharmacokinetic properties or target it to specific tissues. These exploratory prodrugs aim to identify conjugates with optimal stability, transporter affinity, and antiviral activity. nih.govresearchgate.net

Research has demonstrated that various amino acid and dipeptide ester prodrugs of acyclovir can be synthesized and exhibit favorable characteristics. nih.govnih.gov Studies using the Caco-2 cell line, a model of the human intestinal epithelium, have shown that several dipeptide prodrugs of acyclovir have a high affinity for the hPEPT1 transporter. nih.gov For instance, Gly-Val-ACV and Val-Val-ACV showed an affinity for hPEPT1 comparable to that of valaciclovir itself. nih.gov The permeability of Gly-Val-ACV across Caco-2 cells was similar to valaciclovir and was significantly inhibited by a known hPEPT1 substrate, confirming its transport via this pathway. nih.gov

Other amino acid conjugates have been explored for different applications, such as ocular delivery to treat herpes simplex keratitis. Amino acid transporters are present on the corneal epithelium, and designing prodrugs to target these transporters is an attractive strategy. nih.govnih.gov For example, L-alanine-ACV (AACV) and L-serine-ACV (SACV) showed excellent antiviral activity against HSV-1, with selectivity indices better than that of valaciclovir. nih.gov Another conjugate, gamma-glutamate-ACV (EACV), was found to be transported via the B(0,+) amino acid transport system on the cornea. nih.gov

These studies highlight a versatile strategy where the choice of the amino acid or peptide promoiety can be tailored to exploit specific transport pathways, potentially enhancing drug delivery to target sites while maintaining or even improving antiviral efficacy. nih.govresearchgate.netresearchgate.net

The table below details findings from studies on various exploratory prodrugs of acyclovir.

Table 3: Research Findings on Exploratory Acyclovir Prodrugs

Prodrug Conjugate Target Transporter/System Key Research Finding(s) Reference(s)
L-Alanine-ACV (AACV) ASCT1 (Neutral Amino Acid Transporter) Showed excellent antiviral activity against HSV-1 and a better selectivity index than valaciclovir. nih.gov
L-Serine-ACV (SACV) ASCT1 (Neutral Amino Acid Transporter) Exhibited strong antiviral activity against HSV-1 and Varicella-Zoster Virus (VZV). nih.gov
gamma-Glutamate-ACV (EACV) B(0,+) (Amino Acid Transporter) Transport across the cornea was shown to be energy- and sodium-dependent, suggesting active transport. nih.gov
Gly-Val-ACV hPEPT1 (Oligopeptide Transporter) Demonstrated high affinity for hPEPT1, comparable to valaciclovir, with significant transcellular permeability. nih.gov
Val-Val-ACV hPEPT1 (Oligopeptide Transporter) Showed high affinity for the hPEPT1 transporter, similar to valaciclovir. nih.gov
ACV-Bile Acid Conjugates Bile Acid Transporters ACV-chenodeoxycholate showed significantly higher antiviral activity against HSV-2 compared to acyclovir. researchgate.net

Q & A

Q. Table 1: Key Parameters for Synthetic Pathway Comparison

ParameterHPLC AnalysisLC-MS ValidationScalability Assessment
Purity Threshold≥95%≥98%Pilot-scale yields
Key Literature

Advanced: How should researchers design experiments to resolve contradictions in this compound’s pharmacokinetic (PK) data across preclinical models?

Methodological Answer:

  • Standardize PK protocols : Use identical dosing regimens, sampling intervals, and bioanalytical methods (e.g., LC-MS/MS) to minimize variability .
  • Incorporate species-specific metabolic profiles : Compare hepatic clearance rates using in vitro microsomal assays .
  • Apply Bayesian hierarchical modeling to quantify inter-study heterogeneity and identify outlier datasets .
  • Validate findings via independent replication in ≥3 models, as per ’s participant selection rigor .

Basic: Which analytical techniques are validated for quantifying this compound in heterogeneous biological matrices?

Methodological Answer:

  • Liquid Chromatography (HPLC/LC-MS) : Optimize mobile phase (e.g., acetonitrile:ammonium acetate) for peak resolution .
  • Validate specificity via spike-recovery experiments in plasma, urine, and tissue homogenates (recovery: 85–115%) .
  • Cross-validate with NMR for structural confirmation in complex matrices .

Advanced: What statistical approaches are recommended for meta-analyses of this compound’s efficacy in heterogeneous clinical cohorts?

Methodological Answer:

  • Use random-effects models to account for inter-study variance, reporting I² statistics for heterogeneity .
  • Perform subgroup analyses by age, renal function, and comorbidities to identify confounding variables .
  • Apply sensitivity analysis excluding outlier studies (e.g., those with high risk of bias per Cochrane criteria) .
  • Report PRISMA-compliant flowcharts to ensure transparency in study selection .

Basic: How can researchers ensure reproducibility in this compound’s in vitro antiviral assays?

Methodological Answer:

  • Standardize cell lines and viral strains : Use ATCC-validated stocks and MOI (multiplicity of infection) consistency .
  • Include internal controls : e.g., acyclovir as a positive control in plaque reduction assays .
  • Document raw data (e.g., IC₅₀, CC₅₀) with error margins in supplementary materials .

Advanced: What strategies mitigate biases in retrospective studies on this compound’s drug-drug interaction profiles?

Methodological Answer:

  • Use propensity score matching to balance confounding variables (e.g., concomitant medications) .
  • Leverage pharmacovigilance databases (e.g., FAERS, WHO VigiBase) for signal detection .
  • Apply Hill’s criteria for causality assessment to distinguish coincidental associations .

Basic: What in silico tools predict this compound’s binding affinity to viral polymerases?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB ID: 1KI3 for HSV-1 polymerase) .
  • Validate predictions via molecular dynamics simulations (≥100 ns trajectories) to assess binding stability .
  • Cross-correlate with experimental data (e.g., surface plasmon resonance) .

Advanced: How to optimize formulation stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Design accelerated stability tests : ICH Q1A guidelines for temperature (40°C), humidity (75% RH), and light exposure .
  • Monitor degradation products via stability-indicating HPLC methods .
  • Apply Arrhenius kinetics to extrapolate shelf-life under real-world conditions .

Basic: What ethical frameworks govern this compound’s preclinical testing in animal models?

Methodological Answer:

  • Comply with institutional IACUC protocols : Include justification for species selection and sample sizes .
  • Adhere to the 3Rs principle (Replacement, Reduction, Refinement) .
  • Report adverse events in accordance with ARRIVE guidelines .

Advanced: How can machine learning models improve this compound’s toxicity prediction in early-stage development?

Methodological Answer:

  • Train models on ToxCast/Tox21 datasets using features like molecular descriptors and transcriptomic profiles .
  • Validate with in vitro hepatotoxicity assays (e.g., ALT/AST leakage in HepG2 cells) .
  • Address overfitting via k-fold cross-validation and external test sets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.